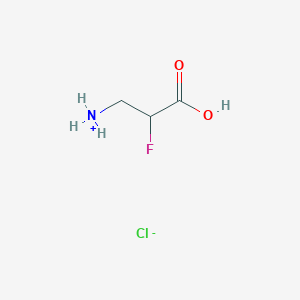

2-氟-β-丙氨酸盐酸盐

描述

2-Fluoro-beta-alanine hydrochloride (FBAL) is a fluorinated analog of the amino acid beta-alanine. It is a significant catabolite of the chemotherapeutic agent fluorouracil (FUra), which is used in cancer treatment. FBAL has been implicated in the neurotoxicity and cardiotoxicity associated with FUra chemotherapy. Understanding the pharmacokinetics, tissue distribution, and metabolism of FBAL is crucial for assessing its role in the toxicity of FUra and for the development of strategies to mitigate these adverse effects .

Synthesis Analysis

The synthesis of beta-fluorinated alanines, including FBAL, can be achieved through the reaction of aminomalonates with difluoro- and chlorofluorocarbene. This reaction produces adducts that can be converted into various beta-fluorinated alanine derivatives, such as beta,beta-difluoroalanine, N-acyl-beta-fluorodehydroalaninate, and fluoropyruvic acid. These derivatives are versatile and can be used for further chemical transformations .

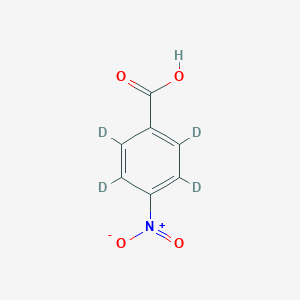

Molecular Structure Analysis

Sequential polypeptides containing beta-aminobutyric acid, which is structurally related to FBAL, have been synthesized and studied for their conformational properties. These polypeptides tend to adopt a beta conformation in the solid state, as indicated by circular dichroism and infrared spectroscopy. The tendency to form beta structures is influenced by the stereochemistry of the beta-aminobutyric acid and the solvent environment .

Chemical Reactions Analysis

FBAL is a metabolite that results from the catabolism of FUra. It is not utilized for transamination by liver enzymes, indicating that it does not readily participate in typical amino acid metabolic pathways. However, it can be a substrate for carnosine synthetase in vitro, although it is poorly incorporated into skeletal muscle dipeptides in vivo. FBAL does not serve as a precursor for pantothenic acid synthesis in bacteria and supports the growth of a beta-alanine-dependent strain of yeast only at high concentrations .

Physical and Chemical Properties Analysis

FBAL has a prolonged elimination half-life in humans, which is significantly longer than that of FUra. In rats, the plasma disappearance of FBAL can be described by a triphasic process with varying half-lives. The compound is mainly excreted in urine as free FBAL and in bile as FBAL-bile acid conjugates. Tissue distribution studies in rats have shown that, initially, the highest levels of FBAL are found in the kidneys, liver, spleen, lungs, and heart, with retention over longer periods in the central nervous system, heart, and skeletal muscle. These findings suggest that FBAL has distinct physical and chemical properties that contribute to its prolonged presence in the body and potential toxicity .

科学研究应用

生物活性和代谢

2-氟-β-丙氨酸盐酸盐在文献中没有直接提及;然而,关于β-丙氨酸及其衍生物的研究提供了有关它们潜在生物活性和代谢作用的见解。β-丙氨酸以在骨骼肌中合成肌肽的作用而闻名,肌肽在肌肉生理学中起着关键作用,包括改善运动稳态和兴奋-收缩耦合。补充策略旨在提高肌肉中的肌肽含量,表明在运动科学和治疗用途中可能有应用(Blancquaert et al., 2015)。

增强效应

关于β-丙氨酸的增强效应的研究表明,它作为一种氨基酸与组氨酸结合在骨骼肌内形成肌肽。肌肽改善肌肉缓冲质子的能力,表明β-丙氨酸在增强运动表现方面的作用,可能在代谢性酸中毒影响表现时充当增强剂。这一见解可能延伸到β-丙氨酸的衍生物,如2-氟-β-丙氨酸盐酸盐,通过改善肌肉缓冲能力来增强身体表现(Caruso等,2012)。

分子和代谢机制

探索与相关化合物(如5-氨基戊酸(5-ALA))一起在胶质瘤中选择性荧光的分子和代谢机制,突显了2-氟-β-丙氨酸盐酸盐在医学成像和癌症研究中的潜力。5-ALA诱导的胶质瘤组织荧光的机制可能与2-氟衍生物共享途径,为了解它们的选择性积累和在增强术中肿瘤可视化方面的潜在应用提供见解(Traylor et al., 2021)。

对抗药物诱导毒性的治疗潜力

从β-丙氨酸合成的二肽肌肽对抗药物诱导的心脏毒性和神经毒性的治疗潜力,重点关注Nrf2途径,表明类似于2-氟-β-丙氨酸盐酸盐的β-丙氨酸衍生物可能具有类似的保护作用。肌肽激活Nrf2途径以对抗氧化应激和炎症的能力可能延伸到其衍生物,为缓解药物诱导毒性开辟新途径(Caruso et al., 2022)。

安全和危害

The compound is harmful if swallowed, in contact with skin, or if inhaled . After handling the compound, it is advised to wash skin thoroughly . Protective gloves and clothing should be worn when handling the compound . If swallowed, contact a doctor if you feel unwell and rinse mouth . If in contact with skin, wash with plenty of soap and water and contact a doctor if you feel unwell . If inhaled, move to a place with fresh air, rest in a position comfortable for breathing, and contact a doctor if you feel unwell .

作用机制

Target of Action

It’s known that fluorinated analogs of amino acids often interact with the same targets as their non-fluorinated counterparts .

Mode of Action

Fluorinated amino acids typically interact with their targets in a similar manner to their non-fluorinated counterparts, often leading to altered biochemical activity due to the presence of the fluorine atom .

Biochemical Pathways

It’s known that fluorinated amino acids can affect a variety of biochemical pathways, often disrupting normal cellular processes due to their structural similarity to non-fluorinated amino acids .

Pharmacokinetics

A study on rats demonstrated that 2-fluoro-beta-alanine, a major catabolite of fluorouracil, has a prolonged elimination with an approximately 150-fold longer half-life than that of the unchanged drug .

Result of Action

Fluorinated amino acids can have a variety of effects on cells, often disrupting normal cellular processes due to their structural similarity to non-fluorinated amino acids .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of fluorinated amino acids .

属性

IUPAC Name |

3-amino-2-fluoropropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007035 | |

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-beta-alanine Hydrochloride | |

CAS RN |

867-84-5 | |

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-beta-alanine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)